molecular formula C21H23N3O2S2 B2645359 (4-(Ethylthio)phenyl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 886935-09-7

(4-(Ethylthio)phenyl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2645359
CAS No.: 886935-09-7
M. Wt: 413.55
InChI Key: RVJJIIJWFUYCAN-UHFFFAOYSA-N
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Description

Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic . The thiazole scaffold is contained in more than 18 FDA-approved drugs as well as in numerous experimental drugs .


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry . A literature survey regarding the topics from the year 2015 up to now was carried out . Nearly 124 research articles were found, critically analyzed, and arranged regarding the synthesis and biological activities of thiazoles derivatives in the last 5 years .


Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Chemical Reactions Analysis

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Scientific Research Applications

Antimicrobial Activities

A key area of research for compounds related to (4-(Ethylthio)phenyl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves their antimicrobial properties. For instance, Patel et al. (2011) synthesized various derivatives, including methanone compounds, which exhibited variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similarly, Mhaske et al. (2014) reported the synthesis of methanone derivatives with moderate to good antimicrobial activity (Mhaske, Shelke, Raundal, & Jadhav, 2014).

Anticancer Properties

Some studies have focused on the potential anticancer properties of related compounds. For instance, Hayakawa et al. (2004) investigated derivatives of methanone for selective cytotoxicity against tumorigenic cell lines (Hayakawa, Shioya, Agatsuma, Furukawa, Naruto, & Sugano, 2004). Another study by Sonar et al. (2020) synthesized thiazole compounds, including methanones, to test their anticancer activity against breast cancer cells MCF7 (Sonar, Pardeshi, Dokhe, Kharat, Zine, Kótai, Pawar, & Thore, 2020).

Other Applications

Additional research includes the synthesis and evaluation of similar compounds for various biological activities. For example, Abu‐Hashem et al. (2020) synthesized novel derivatives for potential use as anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Romero et al. (2012) reported the development of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), utilizing similar structural frameworks (Romero, Hastings, Moningka, Guo, Wang, Di Salvo, Lei, Trusca, Deng, Tong, Terebetski, Ball, & Ujjainwalla, 2012).

Mechanism of Action

The mechanism of action of thiazole derivatives can vary widely depending on the specific compound. Some thiazole derivatives have been found to inhibit certain metabolic enzymes .

Future Directions

Thiazole derivatives continue to be a focus of research due to their wide range of biological activities . Medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . This research is expected to continue in the future, potentially leading to new drugs .

Properties

IUPAC Name

(4-ethylsulfanylphenyl)-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S2/c1-3-27-16-9-7-15(8-10-16)20(25)23-11-13-24(14-12-23)21-22-19-17(26-2)5-4-6-18(19)28-21/h4-10H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJJIIJWFUYCAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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